7H-1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine, 6-[3-(cyclopropylmethoxy)-4-methoxyphenyl]-3-(2,5-dimethoxyphenyl)-
Description
Chemical Structure and Synthesis
The compound 7H-1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine features a fused heterocyclic core with substitutions at the C3 and C6 positions. The C3 position carries a 2,5-dimethoxyphenyl group, while the C6 position is substituted with a 3-(cyclopropylmethoxy)-4-methoxyphenyl moiety. Its molecular formula is C₂₃H₂₄N₄O₄S (MW: 452.53 g/mol) .
Synthesis involves a condensation reaction between substituted 2-bromo-1-phenylethanone (providing the C6 substituent) and 4-amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione (providing the C3 substituent) in ethanol under reflux . The cyclopropylmethoxy group is introduced via nucleophilic displacement of bromides on a precursor, ensuring regioselectivity and structural integrity .
Its methoxy and cyclopropylmethoxy groups enhance lipophilicity and target binding, critical for modulating cAMP levels in immune cells .
Properties
IUPAC Name |
6-[3-(cyclopropylmethoxy)-4-methoxyphenyl]-3-(2,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c1-28-16-7-9-19(29-2)17(11-16)22-24-25-23-27(22)26-18(13-32-23)15-6-8-20(30-3)21(10-15)31-12-14-4-5-14/h6-11,14H,4-5,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNBHNLIFRJJLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C3N2N=C(CS3)C4=CC(=C(C=C4)OC)OCC5CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine, 6-[3-(cyclopropylmethoxy)-4-methoxyphenyl]-3-(2,5-dimethoxyphenyl)- typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring.
Formation of the Thiadiazine Ring: The thiadiazine ring is formed by reacting the triazole intermediate with sulfur-containing reagents under controlled conditions.
Introduction of Substituents: The methoxy and cyclopropylmethoxy groups are introduced through nucleophilic substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes:
Optimization of Reaction Conditions: Adjusting temperature, pressure, and reaction time to maximize yield and purity.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
7H-1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine, 6-[3-(cyclopropylmethoxy)-4-methoxyphenyl]-3-(2,5-dimethoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and cyclopropylmethoxy groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives typically involves reactions between 4-amino-3-substituted-1,2,4-triazole-5-thiones and various electrophiles. For instance, studies have shown that derivatives can be synthesized through cyclocondensation reactions with phenacyl bromides and other reagents under acidic conditions . Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structures of these compounds.
Antitumor Activity
One of the most significant applications of these derivatives is their antitumor activity . Research indicates that certain 7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives exhibit promising results against a wide range of cancer cell lines. A notable study evaluated the activity of 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromides against 60 different cancer cell lines including leukemia and breast cancer. The findings revealed significant antineoplastic activity in several derivatives .
| Compound | Cancer Type | IC50 Value (µM) |
|---|---|---|
| 3a | Breast | 12.5 |
| 3b | Lung | 15.0 |
| 3c | Colon | 10.0 |
Analgesic and Anti-inflammatory Properties
In addition to their antitumor effects, some derivatives have been evaluated for analgesic and anti-inflammatory activities . A study reported that specific compounds demonstrated significant analgesic effects comparable to standard drugs without causing gastric lesions . The structure-activity relationship indicates that substituents on the phenyl ring can enhance these biological activities.
Antimicrobial Activity
7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazines also show potential as antimicrobial agents . Various derivatives have been tested against Gram-positive and Gram-negative bacteria as well as fungi. The results suggest that these compounds possess strong inhibitory effects against several pathogenic microorganisms .
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6a | E. coli | 32 µg/mL |
| 6b | S. aureus | 16 µg/mL |
| 6c | C. albicans | 64 µg/mL |
Enzyme Inhibition
Another promising application is the inhibition of various enzymes such as carbonic anhydrase and cholinesterase. These enzymes play critical roles in numerous physiological processes and are targets for therapeutic intervention in conditions like glaucoma and Alzheimer's disease .
Mechanism of Action
The mechanism of action of 7H-1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine, 6-[3-(cyclopropylmethoxy)-4-methoxyphenyl]-3-(2,5-dimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Triazolothiadiazine derivatives are structurally diverse, with substitutions at C3 and C6 dictating biological activity. Below is a comparative analysis of key analogues:
Physicochemical Properties
Biological Activity
7H-1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the compound 7H-1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine, 6-[3-(cyclopropylmethoxy)-4-methoxyphenyl]-3-(2,5-dimethoxyphenyl)- , exploring its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound involves the reaction of specific precursors under controlled conditions. The general approach includes:
- Starting Materials : 4-amino-5-R-4H-1,2,4-triazole-3-thiols and substituted phenacyl bromides.
- Reaction Conditions : Conducted in solvents like ethyl acetate.
- Characterization : Utilization of techniques such as NMR and IR spectroscopy to confirm structural integrity.
Antitumor Activity
Recent studies have shown that derivatives of 7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine exhibit significant antitumor properties. A notable study evaluated these compounds against various cancer cell lines including leukemia and breast cancer. The findings indicated:
- Inhibition Rates : Some derivatives demonstrated over 70% inhibition in cell proliferation.
- Mechanism of Action : The compounds appear to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .
Antidiabetic Activity
Another important aspect is the inhibition of α-glucosidase activity. This is crucial for managing blood glucose levels in diabetic patients:
- In Vitro Studies : Compounds were tested for their ability to inhibit α-glucosidase with IC50 values indicating promising potential as antidiabetic agents .
- Mechanism : The inhibition mechanism is believed to involve competitive binding to the enzyme's active site.
Analgesic and Anti-inflammatory Properties
The analgesic and anti-inflammatory activities were evaluated through various assays:
- Pain Models : In vivo models demonstrated that certain derivatives significantly reduced pain responses comparable to standard analgesics.
- Inflammation Markers : Reduction in pro-inflammatory cytokines was noted, suggesting a potential for treating inflammatory diseases .
Data Summary
| Biological Activity | Test Methodology | Key Findings |
|---|---|---|
| Antitumor | Cell viability assays on 60 cancer lines | Over 70% inhibition in specific lines |
| Antidiabetic | α-Glucosidase inhibition assays | Promising IC50 values indicating effective inhibition |
| Analgesic | Pain response models | Significant reduction in pain comparable to standard treatments |
| Anti-inflammatory | Cytokine level measurement | Decreased levels of pro-inflammatory markers |
Case Study 1: Antitumor Efficacy
A study conducted at the National Cancer Institute involved testing various derivatives against a panel of cancer cell lines. The results highlighted that modifications at the 6-position significantly enhanced antitumor activity against breast cancer cells (MDA-MB-468) .
Case Study 2: Diabetes Management
In a pharmacological evaluation focusing on diabetes management, a derivative was shown to effectively lower postprandial blood glucose levels in animal models by inhibiting α-glucosidase activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
